molecular formula C9H27AsSi3 B091232 Tris(trimethylsilyl)arsane CAS No. 17729-30-5

Tris(trimethylsilyl)arsane

Cat. No. B091232
CAS RN: 17729-30-5
M. Wt: 294.49 g/mol
InChI Key: OFQPGOWZSZOUIV-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)arsane is a chemical compound with the formula C9H27AsO3Si3 . It is an organoarsenic compound that is not commonly found in nature .


Synthesis Analysis

The synthesis of Tris(trimethylsilyl)arsane involves the reactions of (Me3Si)3As with group III halides . This reaction has been utilized to prepare AlAs, GaAs, and InAs . An intermediate adduct, (Me3Si)3AsAlCl3, has been isolated during the formation of AlAs from (Me3Si)3As and AlCl3 .


Molecular Structure Analysis

The molecular structure of Tris(trimethylsilyl)arsane is characterized by a central arsenic atom bonded to three trimethylsilyl groups . The crystal structure of its toluene solvate has been determined .


Chemical Reactions Analysis

The reactions of (Me3Si)3As with group III halides have been utilized to prepare AlAs, GaAs, and InAs . The adduct (Me3Si)3AsAlCl3 has been isolated as an intermediate in the formation of AlAs from (Me3Si)3As and AlCl3 .

Scientific Research Applications

  • Formation of Tri- and Tetraferrioarsonium Salts : Tris(trimethylsilyl)arsane reacts with CpFe(O)2Cl to form tetraferrioarsonium chloride, which can be converted into tetraphenylborate. This reaction demonstrates its role in organometallic ligand formation and hydrolysis (Lorenz, Effinger, & Hiller, 1990).

  • Creation of Novel Compounds with As–N Bonds : Dehydrohalogenation of specific arsanes with DBU yields compounds containing an As–N double bond. Tris(trimethylsilyl)arsane is pivotal in this synthesis, highlighting its role in creating new molecular structures (Kruppa, Nieger, Ross, & Väth, 2000).

  • Formation and Decomposition of Trialkylsilyl Arsenates and Arsenites : This compound is used to prepare tris(trialkylsilyl) arsenates(V) from arsenic acid and hexaalkyldisilazanes. It underscores its significance in studying the stability and transformation of arsenic compounds (Baier, Bissinger, & Schmidbaur, 1992).

  • Synthesis of Alkyl- and Aryl-(2,2-dimethylpropionyl)trimethylsilylarsanes : Tris(trimethylsilyl)arsane reacts with 2,2-dimethylpropionyl chloride in various solvents, forming compounds with potential applications in organic chemistry and materials science (Becker & Gutekunst, 1980).

  • Investigation of Vibration Spectra in Silicon-rich Silylarsanes : This compound's IR and Raman spectra were studied, providing insights into the bonding and structural features of silicon-arsenic compounds (Hassler & Seidl, 1990).

  • Use in Radical-Based Reducing Agent in Synthesis : Tris(trimethylsilyl)silane, a related compound, has been used as a reducing agent for various organic compounds. It demonstrates the versatility of tris(trimethylsilyl)-based compounds in organic synthesis (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991).

properties

IUPAC Name

tris(trimethylsilyl)arsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27AsSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQPGOWZSZOUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[As]([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27AsSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099816
Record name Tris(trimethylsilyl)arsane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trimethylsilyl)arsane

CAS RN

17729-30-5
Record name Tris(trimethylsilyl)arsane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tris(trimethylsilyl)arsine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Hassler, S Seidl - Journal of organometallic chemistry, 1990 - Elsevier
Synthese und Schwingungsspektren einiger Si-reicher Silylarsane, -stibane und -bismuthane Page 1 263 Journal of Organometallic Chemistry, 384 (1990) 263-270 Elsevier Sequoia …
Number of citations: 2 www.sciencedirect.com
G Märkl, H Sejpka - Angewandte Chemie International Edition …, 1986 - Wiley Online Library
An AsC bond and otherwise only C and H—that is no metal—are present in the title compound 3. It was prepared from the acid chloride 1 and the arsenide 2, which is readily …
Number of citations: 52 onlinelibrary.wiley.com
M Herberhold, K Bauer, W Milius - Zeitschrift für Naturforschung B, 1999 - degruyter.com
A series of trinuclear carbonylmetal complexes of tri(1-cyclohepta-2,4,6-trienyl)phosphane, P(C 7 H 7 ) 3 (1), has been prepared by the reaction of P(SiMe 3 ) 3 with η 7 -tropylium …
Number of citations: 5 www.degruyter.com
R Tietze, R Panzer, T Starzynski… - Particle & Particle …, 2018 - Wiley Online Library
Tris(3,5‐dimethylpyrazolyl)arsane (1) is introduced as a low‐cost and convenient to handle arsenic precursor for the straight forward synthesis of InAs quantum dots (QDs). …
Number of citations: 12 onlinelibrary.wiley.com
X Zheng, C Liu, Y Xie - 2006 - Wiley Online Library
Hollow spheres and a honeycomb‐like macroporous framework structure of InP have been successfully fabricated by employing Au/In core/shell composite colloid droplets formed in …
Z Naturforsch
Number of citations: 0
G Becker, G Gutekunst, HJ Wessely - 1980 - elib.uni-stuttgart.de
Aus Natrium-Kalium-Legierung und pulverisiertem Arsen in Dimethoxyäthan dargestelltes „Na3As/K3As” setzt sich mit Trimethylchlorsilan in 80 bis 90%iger Ausbeute zu Tris(…
Number of citations: 2 elib.uni-stuttgart.de
O Fuhr, D Fenske - Zeitschrift für anorganische und allgemeine …, 1999 - Wiley Online Library
ZnCl 2 reagiert mit E(SiMe 3 ) 3 (E = P, As) in Toluol bei Anwesenheit von P n Pr 3 zu den Zweikernkomplexen [Zn 2 Cl 2 {E(SiMe 3 ) 2 } 2 (P n Pr 3 ) 2 ] · C 7 H 8 (E = P 1, As 2). …
Number of citations: 24 onlinelibrary.wiley.com
H Langhals, K Hadizamani - Chemische Berichte, 1990 - epub.ub.uni-muenchen.de
Sextettumlagerungen als Solvens-Polaritätssonde. Page 1 Chemische Gegründet 1868 Berichte REGISTER FÜR BAND 123 (1990) INDEX TO VOLUME 123 (1990) Herausgeber / …
Number of citations: 8 epub.ub.uni-muenchen.de

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